2,5-difluoro-4-(propan-2-yl)aniline hydrochloride
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Overview
Description
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H11F2N·HCl. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a propan-2-yl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.
Reduction: The nitro group in 2,5-difluoro-4-nitrotoluene is reduced to an amino group, resulting in 2,5-difluoro-4-aminotoluene.
Alkylation: The amino group in 2,5-difluoro-4-aminotoluene is alkylated with isopropyl bromide to form 2,5-difluoro-4-(propan-2-yl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Similar structure but lacks the propan-2-yl group.
4-(Propan-2-yl)aniline: Similar structure but lacks the fluorine atoms.
2,5-Difluoro-4-methylaniline: Similar structure but has a methyl group instead of a propan-2-yl group.
Uniqueness
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is unique due to the presence of both fluorine atoms and the propan-2-yl group. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
2763756-34-7 |
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Molecular Formula |
C9H12ClF2N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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